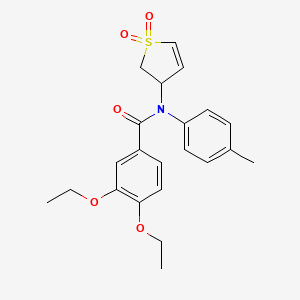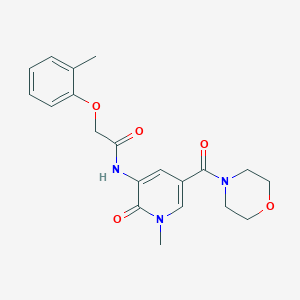
N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-(o-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C20H23N3O5 and its molecular weight is 385.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
DNA and Protein Binding
- Paracetamol Derivatives : Derivatives of paracetamol, including those with morpholine, have shown potential in DNA-binding interactions and protein-binding interactions with bovine serum albumin (BSA). These compounds interact with calf thymus DNA via intercalation and show a strong ability to bind with BSA, indicating potential applications in biochemical studies (Raj, 2020).
Antifungal Agents
- Antifungal Activity : A study on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives revealed fungicidal properties against Candida species and broad-spectrum antifungal activity against various fungi, including molds and dermatophytes. These findings suggest potential applications in developing new antifungal treatments (Bardiot et al., 2015).
Synthesis and Chemical Properties
- Efficient Synthesis : An efficient synthesis method for a related compound, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, was developed, useful for creating potent antimicrobials, indicating its utility in pharmaceutical research (Kumar et al., 2007).
Coordination Complexes and Antioxidant Activity
- Pyrazole-Acetamide Derivatives : Research on pyrazole-acetamide derivatives and their coordination complexes revealed significant antioxidant activity. These compounds exhibit complex molecular interactions, suggesting applications in materials science and possibly pharmacology (Chkirate et al., 2019).
Insecticidal Properties
- Pyridine Derivatives as Insecticides : Pyridine derivatives, including those with morpholinium, demonstrated insecticidal activities against the cowpea aphid. These findings indicate potential applications in agricultural pest control (Bakhite et al., 2014).
Corrosion Inhibition
- Mannich Bases for Corrosion Inhibition : Mannich bases, including those with morpholin-4-yl groups, have been studied as corrosion inhibitors for mild steel in sulfuric acid solution. Their effectiveness suggests potential applications in industrial maintenance and materials science (Nasser & Sathiq, 2017).
Crystal Structure Analysis
- (Oxothiazolidin-2-ylidene)acetamides : Crystal structures of certain acetamide derivatives with morpholine were analyzed, contributing to the understanding of molecular interactions and material properties (Galushchinskiy et al., 2017).
Pharmaceutical Development
- Histamine H3 Receptor Inverse Agonist : N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride was identified as a potent inverse agonist at the histamine H3 receptor with potential therapeutic utility in treating human sleep disorders (Nirogi et al., 2019).
Eigenschaften
IUPAC Name |
N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-14-5-3-4-6-17(14)28-13-18(24)21-16-11-15(12-22(2)20(16)26)19(25)23-7-9-27-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQGDVKSUXJORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2557376.png)
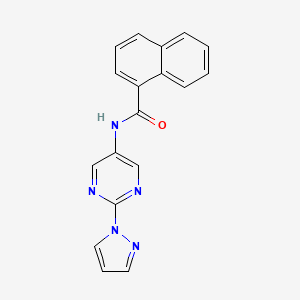
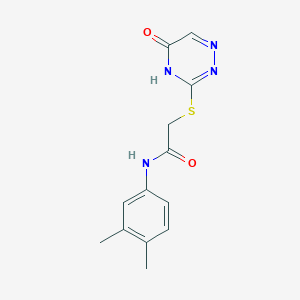
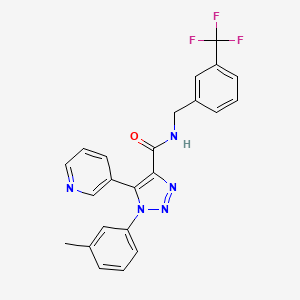
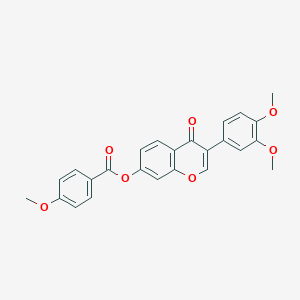
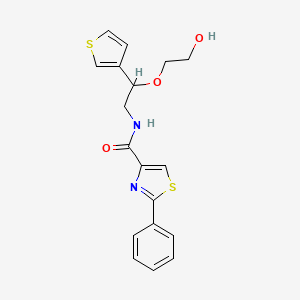

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2557388.png)
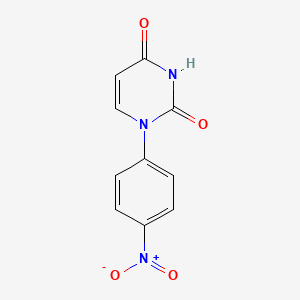
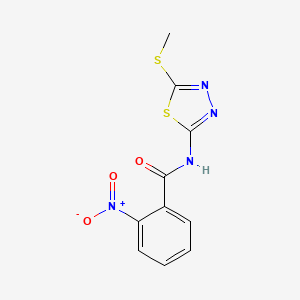
![1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2557391.png)

